2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride
Description
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride (hereafter referred to by its full IUPAC name) is a bicyclic spiro compound featuring a fused azaspiro framework with a cyclopropane moiety. Its molecular formula is C₁₄H₁₉ClNO (as a hydrochloride salt, C₁₄H₂₀Cl₂N₂O), and it serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing alkaloid-inspired compounds and receptor-targeted molecules . The spirocyclic core confers structural rigidity, while the acetyl chloride group enables reactivity for further derivatization, such as amide or ester bond formation .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-ylacetyl chloride |
InChI |
InChI=1S/C11H16ClNO/c12-10(14)7-13-8-1-2-9(13)6-11(5-8)3-4-11/h8-9H,1-7H2 |
InChI Key |
UWGHGKWCMVKGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC3)CC1N2CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-8-yl}acetyl chloride involves several steps. One common method includes the intramolecular cyclization of appropriate precursors under specific conditions . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane]-8-yl}acetyl chloride has numerous applications in scientific research. It is used in the synthesis of bioactive molecules and as a key intermediate in drug discovery . Its unique structure makes it valuable in the development of new pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Epoxide : The cyclopropane in the target compound provides greater steric hindrance and metabolic stability compared to the reactive epoxide in 1r .
- Substituent Effects : Alkyl or aryl substituents on the nitrogen (e.g., cyclopropylmethyl in ) influence solubility and receptor binding, whereas the acetyl chloride group in the target compound enables covalent modifications .
Biological Activity
2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound features a bicyclo[3.2.1]octane core with an azaspiro configuration, making it structurally similar to tropane alkaloids, which are known for their diverse biological effects. The molecular formula is with a molecular weight of approximately 173.68 g/mol.
Antimicrobial Activity
Research indicates that derivatives of the 8-azaspiro[bicyclo[3.2.1]octane] scaffold exhibit antimicrobial properties , including antibacterial and antifungal activities. For instance, studies have shown that spirocyclic compounds can inhibit microbial growth through various mechanisms, potentially involving disruption of cell membrane integrity or inhibition of key metabolic pathways .
Antiviral Activity
Preliminary findings suggest that compounds related to this compound may also possess antiviral properties . Specific analogs have demonstrated efficacy against viruses by targeting viral replication mechanisms and host cell interactions, notably in studies involving dengue virus models .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor . In particular, the inhibition of salivary alpha-amylase and other enzymes involved in metabolic processes has been noted, which could have implications for therapeutic strategies in conditions like diabetes and obesity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the bicyclic framework can significantly influence its pharmacological profile:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride | Contains fluorine substituents | Enhanced lipophilicity and potential for increased biological activity |
| 3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] | Similar bicyclic framework | Differing fluorination pattern may alter reactivity |
| 8-Azaspiro[bicyclo[4.2.0]octane] derivatives | Variations in ring size | Potentially different pharmacological profiles |
Case Studies
Several studies have explored the biological effects of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of spirocyclic compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Antiviral Mechanisms : Research involving human primary monocyte-derived dendritic cells showed that certain analogs could effectively inhibit dengue virus replication, highlighting their potential as antiviral agents in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
